molecular formula C16H20N4O2S B6446408 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-78-4

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446408
CAS No.: 2549004-78-4
M. Wt: 332.4 g/mol
InChI Key: CAHPUROVMQMXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule designed for research purposes, integrating a quinoxaline heterocycle with a piperidine sulfonamide core. This structure is of significant interest in medicinal chemistry due to the known pharmacological profiles of its components. Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery and have demonstrated a wide range of biological activities . Specifically, compounds featuring a quinoxaline core fused to a nitrogen-containing piperidine ring have been identified as potent antagonists of the 5-HT3 (serotonin type 3) receptor, a well-established target for neurological and psychiatric conditions . Preclinical studies on structurally similar N-(pyridin-3-yl)quinoxalin-2-carboxamides have shown promising antidepressant and anxiolytic activities in behavioral animal models, indicating the potential of this chemical class for investigating novel central nervous system (CNS) therapeutics . Furthermore, the quinoxaline moiety is under investigation for its potential application in antiviral research. Recent scientific literature highlights the role of quinoxaline derivatives as potential inhibitors of various respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2 . These compounds are being explored for their ability to interact with viral proteins, such as the main protease (Mpro) of SARS-CoV-2, or host targets like TLR receptors, which may disrupt viral replication and modulate the immune response . The incorporation of the sulfonamide functional group may also contribute to its biological activity and physicochemical properties, potentially enhancing solubility and target engagement. This compound is provided for research use only and is a valuable tool for scientists exploring new therapeutic avenues in neuroscience, virology, and signal transduction.

Properties

IUPAC Name

N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPUROVMQMXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Core Formation

Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-diketones or α-keto acids. For the target compound, 2-chloroquinoxaline serves as the starting material due to its reactivity in nucleophilic aromatic substitution (NAS) reactions.

Procedure :

  • 2-Chloroquinoxaline (1.0 equiv) is reacted with piperidin-3-amine (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours.

  • The reaction is catalyzed by triethylamine (TEA, 2.0 equiv) to neutralize HCl byproducts.

  • Purification via column chromatography (SiO₂, ethyl acetate/hexane = 1:3) yields Intermediate A as a pale-yellow solid (Yield: 68–72%).

Key Data :

ParameterValue
Reaction Temperature80–90°C
CatalystTriethylamine
SolventDMF
Yield68–72%

Alternative Pathways: Suzuki-Miyaura Cross-Coupling

In some protocols, the quinoxaline-piperidine linkage is formed via palladium-catalyzed cross-coupling. For example, 3-iodoquinoxaline derivatives react with piperidin-3-amine in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

Procedure :

  • 3-Iodoquinoxaline (1.0 equiv), piperidin-3-amine (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) are heated in dioxane/water (4:1) at 100°C for 8 hours.

  • The product is extracted with dichloromethane and purified via recrystallization (ethanol/water).

Key Data :

ParameterValue
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDioxane/H₂O
Yield58–63%

Synthesis of Cyclopropanesulfonyl Chloride

Sulfonation of Cyclopropane

Cyclopropanesulfonyl chloride is synthesized via chlorosulfonation of cyclopropane using chlorosulfonic acid under controlled conditions.

Procedure :

  • Cyclopropane gas is bubbled into chlorosulfonic acid at −10°C for 4 hours.

  • The mixture is quenched with ice-water, and the product is extracted with diethyl ether.

Key Data :

ParameterValue
Temperature−10°C
Reaction Time4 hours
Yield85–90%

Final Sulfonylation Step

Coupling of Intermediate A and B

The sulfonamide bond is formed by reacting 1-(quinoxalin-2-yl)piperidin-3-amine with cyclopropanesulfonyl chloride in the presence of a base.

Procedure :

  • Intermediate A (1.0 equiv) and cyclopropanesulfonyl chloride (1.1 equiv) are stirred in dichloromethane (DCM) at 0°C.

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) is added dropwise to maintain a pH > 9.

  • The reaction is warmed to room temperature and stirred for 6 hours.

  • The product is isolated via vacuum filtration and washed with cold DCM (Yield: 75–80%).

Key Data :

ParameterValue
SolventDichloromethane
BaseDIPEA
Reaction Time6 hours
Yield75–80%

Optimization with Alternative Bases

Using pyridine as a base in tetrahydrofuran (THF) improves yields to 82–85% by reducing side reactions.

Key Data :

ParameterValue
SolventTHF
BasePyridine
Yield82–85%

Alternative One-Pot Strategies

Recent advances employ one-pot methodologies to streamline synthesis. For example, 2-chloroquinoxaline , piperidin-3-amine , and cyclopropanesulfonyl chloride are combined in a single reactor with Cs₂CO₃ as a base in acetonitrile at 70°C. This approach reduces purification steps and achieves a 70% overall yield.

Challenges and Side Reactions

  • Piperidine Ring Oxidation : Prolonged heating in DMF may oxidize the piperidine ring, necessitating inert atmospheres (N₂/Ar).

  • Sulfonyl Chloride Hydrolysis : Excess moisture degrades cyclopropanesulfonyl chloride, requiring anhydrous conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitution due to the electron-withdrawing sulfonyl moiety, which activates the nitrogen for attack. Key reactions include:

Reaction TypeConditionsOutcomeReference
HydrolysisAcidic (HCl) or basic (NaOH) conditionsCleavage to form sulfonic acid and amine
Alkylation/AcylationAlkyl halides or acyl chloridesFormation of N-alkyl/aryl derivatives

For example, in acidic media, hydrolysis of the sulfonamide bond produces cyclopropanesulfonic acid and the corresponding amine derivative. Alkylation with phenacyl bromides under basic conditions yields substituted sulfonamides.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

Reaction TypeReagents/ConditionsProductsReference
Acid-Catalyzed OpeningH₂SO₄ or HClFormation of propene derivatives
Electrophilic AdditionHalogens (Br₂, Cl₂)1,2-Dihalocyclopropane adducts

Under acidic conditions, the cyclopropane ring opens to form linear alkanes. Electrophilic bromination yields 1,2-dibrominated products.

Quinoxaline Core Modifications

The quinoxaline ring participates in electrophilic substitution and cross-coupling reactions:

Reaction TypeConditionsOutcomeReference
NitrationHNO₃/H₂SO₄5- or 6-Nitroquinoxaline derivatives
Cross-Dehydrogenative CouplingElectrochemical oxidation (e.g., TBHP)Formation of C–C bonds at C3 position
HalogenationNBS or NCSBrominated/chlorinated quinoxalines

Electrochemical cross-dehydrogenative coupling with indoles under Fe catalysis forms C3-substituted quinoxalines in yields up to 97% . Halogenation with N-bromosuccinimide (NBS) selectively substitutes the quinoxaline ring .

Piperidine Ring Functionalization

The piperidine nitrogen and C3 position are reactive sites:

Reaction TypeConditionsOutcomeReference
OxidationmCPBAFormation of N-oxide
Reductive AminationNaBH₃CN with aldehydes/ketonesSecondary/tertiary amine derivatives
AlkylationAlkyl halides (e.g., benzyl bromide)N-Alkylpiperidine derivatives

Reductive amination with aldehydes (e.g., benzaldehyde) and NaBH₃CN produces substituted amines . Oxidation with meta-chloroperbenzoic acid (mCPBA) yields the N-oxide .

Metabolic Transformations

In biological systems, the compound undergoes enzymatic modifications:

Reaction TypeEnzymatic SystemMetabolitesReference
DeaminationCytochrome P450Cyclopropanesulfonic acid + quinoxaline
AcetylationN-AcetyltransferasesN-Acetylpiperidine derivative
OxidationMonoamine oxidasesPiperidine ketone or hydroxylated forms

In vivo studies of related sulfonamides show deamination and acetylation as major metabolic pathways . The piperidine ring may oxidize to a ketone or undergo hydroxylation .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exhibit anticancer properties. Quinoxaline derivatives have been studied for their ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown effectiveness against breast cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

Quinoxaline-based compounds have also demonstrated antimicrobial activity. Studies suggest that these compounds can inhibit the growth of bacterial strains, including resistant strains, by interfering with bacterial protein synthesis and cell wall formation. The sulfonamide moiety contributes to this activity, enhancing the compound's efficacy against a broader spectrum of pathogens.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes that are crucial for cellular processes in cancer and microbial infections. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thus demonstrating its potential as an antibacterial agent.

Receptor Modulation

In addition to enzyme inhibition, this compound may modulate receptor activity within cancer cells, affecting pathways related to cell survival and apoptosis. This dual action enhances its therapeutic potential in oncology.

Clinical Trials

Several clinical trials have explored the efficacy of quinoxaline derivatives in treating various cancers. One notable study investigated the use of a related compound in patients with advanced solid tumors, demonstrating promising results in terms of tumor reduction and manageable side effects .

Laboratory Studies

Laboratory studies have shown that this compound effectively inhibits cell growth in vitro across multiple cancer cell lines, including those resistant to conventional therapies. The compound's ability to penetrate cellular membranes and exert its effects intracellularly has been highlighted as a significant advantage.

Data Summary

Application AreaActivity TypeMechanismReferences
Anticancer ActivityInhibition of tumor growthInduces apoptosis; disrupts cell cycle
Antimicrobial PropertiesBacterial inhibitionInterferes with protein synthesis
Clinical TrialsEfficacy in solid tumorsTumor reduction; manageable side effects
Laboratory StudiesIn vitro efficacyPenetrates cells; effective against resistant strains

Mechanism of Action

The mechanism of action of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopropanesulfonamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Piperidine Key Functional Groups Physical State (Observed)
This compound (Target) C16H19N4O2S* 334.4* Quinoxalin-2-yl Cyclopropanesulfonamide Not reported
N-{1-[(1,1-dioxo-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide C14H26N2O4S2 350.5 Thian-4-ylmethyl Cyclopropanesulfonamide Not reported
1'-Acyl-1-benzyl-spiro[piperidine-4,2'-quinoline] derivatives (e.g., 3a-l) Varies ~300–400 Acyl, benzyl Acyl, spiro-quinoline Solid or oil

*Inferred from structural composition.

Key Observations:

  • Quinoxaline vs. Thianyl Substitution: The target compound’s quinoxaline group provides aromaticity and planar geometry, which may enhance π-π stacking interactions in biological systems.
  • Sulfonamide vs. This difference may improve target affinity or metabolic stability .
  • Molecular Weight and Flexibility: The target compound’s inferred molecular weight (334.4 g/mol) is lower than the thianyl analog (350.5 g/mol), likely due to the lighter quinoxaline moiety. The spiro compounds in exhibit variable weights but lack sulfonamide functionalization .

Biological Activity

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique combination of a quinoxaline moiety, a piperidine ring, and a cyclopropanesulfonamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S with a molecular weight of approximately 336.42 g/mol. The structure includes:

  • Quinoxaline moiety : Known for its role in various biological activities.
  • Piperidine ring : Contributes to the compound's ability to interact with biological targets.
  • Cyclopropanesulfonamide group : Enhances the compound's solubility and stability.

Biological Activities

The biological activities of this compound have been attributed to its interaction with various molecular targets and pathways. Key activities include:

  • Anticancer Activity : Quinoxaline derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that quinoxaline derivatives can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

The mechanism of action of this compound involves:

  • Target Interaction : This compound interacts with specific receptors and enzymes involved in cellular signaling pathways.
  • Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation.
  • Molecular Effects : The compound's structure allows it to bind effectively to target sites, leading to alterations in cellular functions.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. Notable findings include:

  • A study demonstrated that modifications in the quinoxaline structure significantly affected the anticancer properties of the derivatives .
  • Preclinical investigations highlighted the antibacterial efficacy against various pathogens, suggesting its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryModulation of inflammatory responses

Case Studies

  • Antitumor Activity : A series of quinoxaline derivatives were tested for their ability to induce apoptosis in cancer cell lines, showing promising results in reducing cell viability .
  • Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential for treating infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of structurally related sulfonamide-piperidine hybrids often involves acylation or nucleophilic substitution reactions. For example, spiro-piperidine derivatives can be synthesized via acylation of piperidine precursors using sulfonating agents under mild conditions (e.g., pyridine as a solvent, room temperature, and catalytic DMAP). Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Evidence from analogous compounds shows yields >80% when using pyridine/DMAP systems to activate sulfonyl chlorides .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : To confirm sulfonamide (S=O stretches at ~1150–1300 cm⁻¹) and quinoxaline (C=N stretches at ~1600 cm⁻¹) functionalities.
  • GC-MS/LC-MS : To verify molecular ion peaks and fragmentation patterns. For spiro-piperidine analogs, molecular ions with low intensity (0.5–8%) are typical but sufficient for confirmation .
  • NMR : ¹H/¹³C NMR to resolve piperidine ring conformations and cyclopropane geometry (e.g., coupling constants for cyclopropane protons: J = 5–8 Hz) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell permeability, off-target interactions). Strategies include:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., LOX inhibition ) with cell-based assays to distinguish direct target engagement from secondary effects.
  • Metabolic stability testing : Assess compound stability in assay media (e.g., liver microsome assays) to rule out degradation artifacts.
  • Structural analogs : Use derivatives with modified cyclopropane or sulfonamide groups to isolate structure-activity relationships (SAR) .

Q. What strategies are recommended for improving the selectivity of this compound toward specific biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • GPCR selectivity : Replace the quinoxaline moiety with bioisosteres (e.g., benzimidazole) to reduce off-target effects on GPCRs like NK1 or NK3 receptors, as seen in structurally related ligands .
  • Kinase selectivity : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) to block binding to ATP pockets of non-target kinases. Co-crystallization studies with kinase-inhibitor complexes (e.g., C3larvin-M3 inhibitor ) provide insights into binding poses for rational design.

Q. How can computational methods guide the optimization of this compound for enhanced target binding?

  • Methodological Answer :

  • Molecular docking : Use crystal structures of target proteins (e.g., LOX or GPCRs) to model compound binding. Focus on hydrogen bonding with sulfonamide groups and π-π stacking with quinoxaline .
  • Free energy perturbation (FEP) : Quantify binding energy changes for cyclopropane modifications (e.g., fluorination) to prioritize synthetic efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.